molecular formula C10H11BO3 B189863 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde CAS No. 160068-88-2

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Cat. No. B189863
CAS RN: 160068-88-2
M. Wt: 190.01 g/mol
InChI Key: AMQBUMNOSGJNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C10H11BO3 . It has an average mass of 190.003 Da and a monoisotopic mass of 190.080124 Da . It is also known by other names such as "4-Formylbenzeneboronic acid, propane-1,3-diol cyclic ester" .


Molecular Structure Analysis

The molecular structure of “4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” consists of a benzaldehyde group attached to a 1,3,2-dioxaborinan-2-yl group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

“4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” has a density of 1.1±0.1 g/cm3 . It has a boiling point of 350.7±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The compound has a flash point of 165.9±23.2 °C . The molar refractivity is 50.5±0.4 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, focusing on its unique applications:

Boron Neutron Capture Therapy (BNCT)

This compound has been utilized in BNCT, an advanced cancer treatment method that selectively destroys cancer cells without harming healthy cells. The boron-containing compounds accumulate in cancerous tissues and are then irradiated with neutrons, leading to selective cell destruction .

Drug Transport Polymers

It serves as a building block for polymers used in feedback control drug transport systems. These polymers can release drugs in response to specific stimuli at the site of a tumor, improving the efficacy and reducing side effects of cancer treatments .

Suzuki Coupling Reactions

Arylboronic acids, such as 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, are key nucleophiles in Suzuki coupling reactions. This application is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Organic Synthesis

This compound is used in organic synthesis as a precursor or intermediate for the production of more complex molecules. Its stability to water and air makes it an attractive choice for various synthetic pathways .

Material Science

Due to its unique chemical structure, it has potential applications in material science for creating new materials with specific properties tailored for particular uses.

Pharmaceutical Testing

It is used as a reference standard in pharmaceutical testing to ensure the accuracy and quality of drug formulations .

Safety and Hazards

“4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” is harmful if swallowed and is irritating to eyes, respiratory system, and skin . In case of contact with skin or eyes, flush with plenty of water and get medical aid . If swallowed, do not induce vomiting and seek medical aid . In case of inhalation, move to fresh air immediately and give artificial respiration or oxygen if needed .

properties

IUPAC Name

4-(1,3,2-dioxaborinan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQBUMNOSGJNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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